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The Strategic Utility of Methyl 2-fluoro-5-hydroxyisonicotinate (CAS: 1256792-27-4) in

Modern Drug Discovery: A Technical Guide to Divergent Scaffold Functionalization

Executive Summary
The strategic incorporation of halogenated heterocycles into organic molecules is a

cornerstone of modern drug discovery. Fluorinated pyridines, in particular, are privileged

scaffolds due to their ability to modulate lipophilicity, metabolic stability, and target binding

affinity[1]. Among these, Methyl 2-fluoro-5-hydroxyisonicotinate (CAS: 1256792-27-4)

stands out as a highly versatile, tri-functional building block.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental

workflows for utilizing this compound. By exploiting the orthogonal reactivity of its three

functional groups—a highly electrophilic 2-fluoro handle, a nucleophilic 5-hydroxyl group, and a

hydrolyzable 4-methyl ester—medicinal chemists can rapidly generate diverse libraries of

functionalized isonicotinates.

Physicochemical Profiling and Safety Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13637994#bc-rfq
https://www.benchchem.com/product/b13637994/docs?utm_src=pdf-body#cas-number-for-methyl-2-fluoro-5-hydroxyisonicotinate
https://www.mdpi.com/2218-273X/16/3/381
https://www.benchchem.com/product/b13637994/docs?utm_src=pdf-body#cas-number-for-methyl-2-fluoro-5-hydroxyisonicotinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13637994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To effectively utilize Methyl 2-fluoro-5-hydroxyisonicotinate, researchers must account for its

physicochemical properties and handling requirements. The compound is typically stored at

4°C under inert gas to prevent oxidative degradation of the electron-rich hydroxyl-pyridine

sector[2].

Table 1: Structural and Physicochemical Properties

Property Value

CAS Registry Number 1256792-27-4

Molecular Formula C₇H₆FNO₃

Molecular Weight 171.13 g/mol

SMILES O=C(C1=CC(F)=NC=C1O)OC

Purity Standard ≥96%

Storage Conditions 4°C, stored under nitrogen

Table 2: Safety and GHS Hazard Classification

Hazard Class GHS Statement Precautionary Focus

Acute Toxicity (Oral) H302: Harmful if swallowed
P270: Do not eat/drink when

using

Skin Corrosion/Irritation H315: Causes skin irritation
P280: Wear protective

gloves/clothing

Eye Damage/Irritation
H319: Causes serious eye

irritation

P305+P351+P338: Rinse

cautiously

STOT (Single Exposure)
H335: May cause respiratory

irritation

P261: Avoid breathing

dust/fume

(Data sourced from standardized chemical safety handling guidelines[2][3])
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The synthetic value of Methyl 2-fluoro-5-hydroxyisonicotinate lies in the distinct electronic

environments of its substituents, allowing for chemoselective sequential functionalization.

The C2-Fluoro Handle (Electrophilic Hub): While the C–F bond is thermodynamically strong,

fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (SNAr). The

rate-determining step in SNAr is the addition of the nucleophile to form the negatively

charged Meisenheimer complex, not the elimination of the leaving group[4]. The extreme

electronegativity of fluorine, combined with the electron-withdrawing effects of the ortho-

nitrogen and the para-methyl ester, severely depletes electron density at C2, making it highly

susceptible to attack by amines, thiols, and alkoxides.

The C5-Hydroxyl Handle (Nucleophilic Hub): The hydroxyl group on this pyridine ring

possesses a lower pKa (~8.0–8.5) than a standard phenol. This increased acidity is driven

by the electron-withdrawing nature of the adjacent ester and the pyridine nitrogen. It can be

selectively deprotonated by mild bases to act as an oxygen nucleophile (e.g., in Williamson

ether syntheses) without disturbing the rest of the molecule.

The C4-Methyl Ester (Latent Carboxylic Acid): The ester serves a dual purpose: it acts as an

electron-withdrawing group (EWG) to activate the ring for SNAr, and it serves as a latent

functional handle that can be saponified to a carboxylic acid or directly converted into an

amide for late-stage diversification.

Divergent Functionalization Workflow
The following diagram illustrates the orthogonal pathways available for modifying the scaffold.
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Caption: Divergent functionalization pathways for Methyl 2-fluoro-5-hydroxyisonicotinate.

Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the exact

methodologies for functionalizing this scaffold, emphasizing the causality behind reagent

selection.

Protocol A: Chemoselective SNAr at the C2-Position
Objective: Synthesis of Methyl 2-(alkylamino)-5-hydroxyisonicotinate.

Reagent Preparation: Dissolve Methyl 2-fluoro-5-hydroxyisonicotinate (1.0 eq) in

anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration.

Nucleophile & Base Addition: Add the desired primary or secondary amine (1.2 eq) followed

by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

Thermal Activation: Stir the reaction mixture at 80–100 °C under a nitrogen atmosphere for

4–6 hours.

Reaction Monitoring: Monitor progression via LC-MS. The displacement of fluorine by an

amine will result in a distinct mass shift (+[Amine Mass] - 19 Da).
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Workup: Cool to room temperature and quench with ice water. If the product precipitates,

isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (EtOAc) and wash the

organic layer with brine (5×) to completely remove the DMSO. Dry over Na₂SO₄ and

concentrate.

Causality & Logic: DIPEA is strictly chosen over stronger bases (like NaH or KOtBu). A

strong base would prematurely deprotonate the C5-hydroxyl group, forming an electron-rich

phenoxide. This excessive electron density would severely deactivate the pyridine ring,

shutting down the SNAr pathway. DMSO is utilized because polar aprotic solvents stabilize

the highly polarized Meisenheimer transition state, accelerating the reaction[4].

Protocol B: Selective O-Alkylation of the C5-Hydroxyl
Objective: Synthesis of Methyl 5-alkoxy-2-fluoroisonicotinate.

Reagent Preparation: Dissolve Methyl 2-fluoro-5-hydroxyisonicotinate (1.0 eq) in

anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

Base Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room

temperature for 15 minutes to generate the reactive phenoxide equivalent.

Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq)

dropwise to the suspension.

Reaction Execution: Stir at room temperature (or gently heat to 40 °C for sterically hindered

electrophiles) for 2–4 hours.

Workup: Dilute the mixture with water and extract with EtOAc (3×). Wash the combined

organics with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

Causality & Logic: K₂CO₃ is a mild, heterogeneous base. In strictly anhydrous conditions, it

is basic enough to selectively deprotonate the acidic C5-hydroxyl but lacks the nucleophilicity

required to attack and saponify the C4-methyl ester. Maintaining anhydrous conditions is

critical; the presence of water would generate hydroxide ions, leading to rapid, irreversible

ester hydrolysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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